

Spectroscopic data of 2-methylpentane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpentane

Cat. No.: B3029641

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 2-Methylpentane

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentane (isohexane), a branched-chain alkane with the chemical formula C_6H_{14} , serves as a fundamental model for understanding the spectroscopic properties of aliphatic hydrocarbons.^{[1][2][3]} Its structural simplicity, coupled with the presence of distinct proton and carbon environments, makes it an excellent subject for illustrating the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed analysis of the spectroscopic data of **2-methylpentane**, offering insights into its molecular structure and fragmentation behavior. The methodologies and interpretations presented herein are designed to be a valuable resource for professionals engaged in chemical analysis, structural elucidation, and quality control.

Molecular Structure of 2-Methylpentane

A clear understanding of the molecular structure of **2-methylpentane** is paramount for the interpretation of its spectroscopic data. The molecule consists of a five-carbon chain with a

methyl group attached to the second carbon. This branching creates several unique chemical environments for the hydrogen and carbon atoms.

Caption: Ball-and-stick model of **2-methylpentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.^[4] For **2-methylpentane**, both ¹H and ¹³C NMR provide unambiguous information about its structure.

¹H NMR Spectroscopy of 2-Methylpentane

The proton NMR spectrum of **2-methylpentane** is characterized by five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.^[5]

Data Presentation: ¹H NMR of **2-Methylpentane**

Signal	Chemical Shift (δ , ppm)	Integration	Multiplicity	Corresponding Protons
a	~0.86	6H	Doublet	$(CH_3)_2CH-$
b	~0.88	3H	Triplet	$-CH_2CH_3$
c	~1.15	2H	Multiplet	$-CH(CH_3)_2$
d	~1.29	2H	Multiplet	$-CH_2CH_2CH_3$
e	~1.54	1H	Multiplet	$-CH_2CH(CH_3)_2$

Interpretation of the ¹H NMR Spectrum:

The chemical shifts of all protons in **2-methylpentane** appear in the upfield region (0.8-1.6 ppm), which is characteristic of alkanes. The splitting patterns, predicted by the n+1 rule, are key to assigning each signal:^[5]

- Signal a (2x CH_3): The six protons of the two equivalent methyl groups attached to C2 are split by the single proton on C2, resulting in a doublet.

- Signal b (CH_3): The three protons of the terminal methyl group (C5) are split by the two adjacent protons on C4, giving a triplet.
- Signals c and d ($2 \times \text{CH}_2$): The methylene protons at C3 and C4 are diastereotopic and couple with each other and with the adjacent protons, leading to complex multiplets.
- Signal e (CH): The single proton on C2 is coupled to the six protons of the geminal methyl groups and the two protons of the adjacent methylene group, theoretically resulting in a nonet (a multiplet with nine lines).

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-methylpentane** in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl_3) in a clean, dry 5 mm NMR tube.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) **2-Methylpentane** is a volatile liquid, so care should be taken to minimize evaporation during sample preparation.[\[6\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

^{13}C NMR Spectroscopy of 2-Methylpentane

The proton-decoupled ^{13}C NMR spectrum of **2-methylpentane** displays five distinct signals, corresponding to the five non-equivalent carbon environments.[\[10\]](#)

Data Presentation: ^{13}C NMR of 2-Methylpentane

Signal	Chemical Shift (δ , ppm)	Corresponding Carbon
1	~14.1	C5
2	~22.4	C1, C1'
3	~27.8	C2
4	~41.7	C3
5	~20.6	C4

Interpretation of the ^{13}C NMR Spectrum:

The chemical shifts are consistent with those expected for an acyclic alkane. The two methyl groups attached to the second carbon are chemically equivalent due to free rotation, and therefore appear as a single signal.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: A slightly more concentrated sample than for ^1H NMR is often beneficial (e.g., 20-50 mg of **2-methylpentane** in 0.6-0.7 mL of CDCl_3).[\[7\]](#)[\[9\]](#)
- Instrumentation: Use a high-resolution NMR spectrometer equipped for ^{13}C detection.
- Data Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[11\]](#)

Data Presentation: IR Spectrum of **2-Methylpentane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2960-2870	C-H stretch	Alkane (CH ₃ , CH ₂ , CH)
1465	C-H bend	CH ₂ (scissoring)
1385-1375	C-H bend	CH ₃ (asymmetric and symmetric)

Interpretation of the IR Spectrum:

The IR spectrum of **2-methylpentane** is characteristic of a saturated hydrocarbon.[\[11\]](#) The most prominent absorptions are due to the stretching and bending vibrations of the C-H bonds. The absence of significant absorptions in other regions of the spectrum (e.g., 1600-1800 cm⁻¹ for C=C or C=O, or 3200-3600 cm⁻¹ for O-H) confirms the alkane nature of the molecule.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: For a liquid sample like **2-methylpentane**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Instrumentation: Utilize a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Place the sample between the salt plates in the spectrometer's sample holder.
 - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[\[16\]](#)

Data Presentation: Mass Spectrum of **2-Methylpentane**

m/z	Relative Abundance (%)	Proposed Fragment Ion
86	~10	$[\text{C}_6\text{H}_{14}]^+$ (Molecular Ion)
71	~30	$[\text{C}_5\text{H}_{11}]^+$
57	~50	$[\text{C}_4\text{H}_9]^+$
43	100	$[\text{C}_3\text{H}_7]^+$ (Base Peak)
41	~60	$[\text{C}_3\text{H}_5]^+$
29	~40	$[\text{C}_2\text{H}_5]^+$

Interpretation of the Mass Spectrum:

The mass spectrum of **2-methylpentane** exhibits a molecular ion peak at m/z 86, corresponding to its molecular weight.[\[16\]](#)[\[17\]](#) The fragmentation pattern is characteristic of a branched alkane, with cleavage preferentially occurring at the branch point to form stable carbocations.

- **Base Peak (m/z 43):** The most abundant fragment is the isopropyl cation, $[\text{CH}(\text{CH}_3)_2]^+$, formed by cleavage of the C2-C3 bond. The high stability of this secondary carbocation accounts for its high relative abundance.[\[17\]](#)
- **m/z 71:** Loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion results in the $[\text{C}_5\text{H}_{11}]^+$ fragment.
- **m/z 57:** Cleavage of the C3-C4 bond leads to the formation of a butyl cation, $[\text{C}_4\text{H}_9]^+$.
- **Other Fragments:** The peaks at m/z 41 and 29 correspond to further fragmentation and rearrangement of the initial carbocations.

Caption: Primary fragmentation pathways of **2-methylpentane**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-methylpentane** in a volatile organic solvent (e.g., hexane or dichloromethane).[18]
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The GC will separate the **2-methylpentane** from the solvent and any impurities.
 - As **2-methylpentane** elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
 - The mass spectrometer scans a range of m/z values to generate the mass spectrum.

Conclusion

The spectroscopic analysis of **2-methylpentane** provides a clear and comprehensive picture of its molecular structure and chemical properties. The combined data from NMR, IR, and Mass Spectrometry are complementary and allow for an unambiguous identification and characterization of this branched alkane. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of a wide range of organic compounds, making them essential tools for researchers and scientists in various fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentane, 2-methyl- [webbook.nist.gov]

- 2. Pentane, 2-methyl- [webbook.nist.gov]
- 3. Pentane, 2-methyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. How To [chem.rochester.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. homework.study.com [homework.study.com]
- 18. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Spectroscopic data of 2-methylpentane (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029641#spectroscopic-data-of-2-methylpentane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com